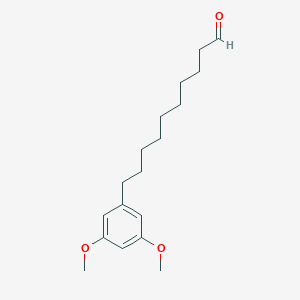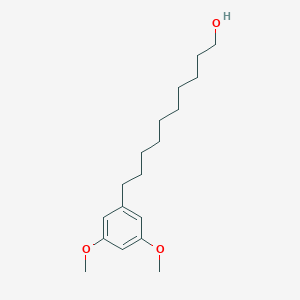![molecular formula C10H14I2N2O2S B156002 4-[Bis(2-iodoethyl)amino]benzenesulfonamide CAS No. 1669-83-6](/img/structure/B156002.png)
4-[Bis(2-iodoethyl)amino]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Bis(2-iodoethyl)amino]benzenesulfonamide, also known as BIAS, is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicine. BIAS belongs to the class of sulfonamide compounds, which are known for their antibacterial and antifungal properties. However, BIAS has been found to possess unique properties that make it a promising candidate for various applications in biomedical research.
Mécanisme D'action
The mechanism of action of 4-[Bis(2-iodoethyl)amino]benzenesulfonamide in cancer cells involves the inhibition of tubulin polymerization, which is essential for cell division. 4-[Bis(2-iodoethyl)amino]benzenesulfonamide binds to the colchicine binding site on tubulin and prevents the formation of microtubules, leading to cell cycle arrest and apoptosis. 4-[Bis(2-iodoethyl)amino]benzenesulfonamide has also been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
Effets Biochimiques Et Physiologiques
4-[Bis(2-iodoethyl)amino]benzenesulfonamide has been found to have several biochemical and physiological effects on cancer cells. 4-[Bis(2-iodoethyl)amino]benzenesulfonamide induces the accumulation of cells in the G2/M phase of the cell cycle, leading to cell cycle arrest and apoptosis. 4-[Bis(2-iodoethyl)amino]benzenesulfonamide has also been shown to induce the formation of reactive oxygen species (ROS), which can cause DNA damage and cell death. Additionally, 4-[Bis(2-iodoethyl)amino]benzenesulfonamide has been found to inhibit the migration and invasion of cancer cells, which are essential for metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-[Bis(2-iodoethyl)amino]benzenesulfonamide is its potent antitumor activity against various cancer cell lines. 4-[Bis(2-iodoethyl)amino]benzenesulfonamide has also been found to have a good safety profile, with no significant toxicity observed in animal models. However, one of the limitations of 4-[Bis(2-iodoethyl)amino]benzenesulfonamide is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, 4-[Bis(2-iodoethyl)amino]benzenesulfonamide has a short half-life, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the research on 4-[Bis(2-iodoethyl)amino]benzenesulfonamide. One potential direction is the development of 4-[Bis(2-iodoethyl)amino]benzenesulfonamide-based drug delivery systems that can improve its solubility and bioavailability. Another potential direction is the investigation of the synergistic effects of 4-[Bis(2-iodoethyl)amino]benzenesulfonamide with other chemotherapeutic agents. Additionally, the development of 4-[Bis(2-iodoethyl)amino]benzenesulfonamide analogues with improved pharmacokinetic properties and antitumor activity is another potential direction for future research.
Conclusion
In conclusion, 4-[Bis(2-iodoethyl)amino]benzenesulfonamide is a promising compound that has significant potential in various fields of biomedical research. Its potent antitumor activity, combined with its good safety profile, makes it an attractive candidate for the development of cancer therapeutics. Further research on 4-[Bis(2-iodoethyl)amino]benzenesulfonamide and its analogues can lead to the development of effective cancer treatments with improved pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of 4-[Bis(2-iodoethyl)amino]benzenesulfonamide involves the reaction between 4-aminobenzenesulfonamide and 2-iodoethanol in the presence of a catalyst. The reaction takes place under reflux conditions, and the resulting product is purified using column chromatography. The synthesis of 4-[Bis(2-iodoethyl)amino]benzenesulfonamide has been optimized to yield a high purity product with a good yield, making it suitable for various applications.
Applications De Recherche Scientifique
4-[Bis(2-iodoethyl)amino]benzenesulfonamide has been extensively studied for its potential applications in various fields of biomedical research. One of the most promising applications of 4-[Bis(2-iodoethyl)amino]benzenesulfonamide is in the development of cancer therapeutics. 4-[Bis(2-iodoethyl)amino]benzenesulfonamide has been found to possess potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 4-[Bis(2-iodoethyl)amino]benzenesulfonamide has also been shown to inhibit the growth of tumor xenografts in animal models.
Propriétés
Numéro CAS |
1669-83-6 |
|---|---|
Nom du produit |
4-[Bis(2-iodoethyl)amino]benzenesulfonamide |
Formule moléculaire |
C10H14I2N2O2S |
Poids moléculaire |
480.11 g/mol |
Nom IUPAC |
4-[bis(2-iodoethyl)amino]benzenesulfonamide |
InChI |
InChI=1S/C10H14I2N2O2S/c11-5-7-14(8-6-12)9-1-3-10(4-2-9)17(13,15)16/h1-4H,5-8H2,(H2,13,15,16) |
Clé InChI |
ZHSBSFPDRPSVCP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N(CCI)CCI)S(=O)(=O)N |
SMILES canonique |
C1=CC(=CC=C1N(CCI)CCI)S(=O)(=O)N |
Autres numéros CAS |
1669-83-6 |
Synonymes |
4-[Bis(2-iodoethyl)amino]benzene-1-sulfonamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(4,6-Dimethoxy-2-pyrimidinyl)oxy]acetic acid](/img/structure/B155919.png)

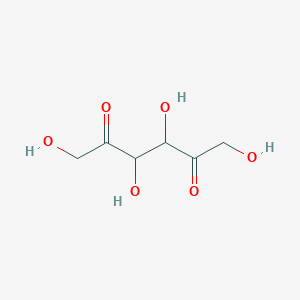
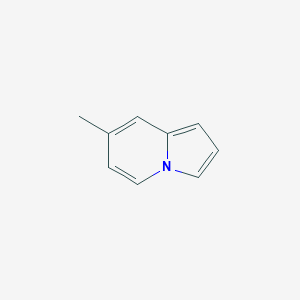
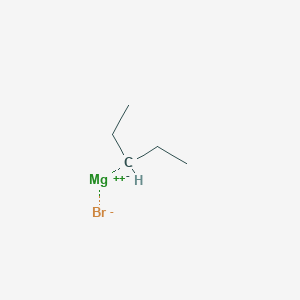
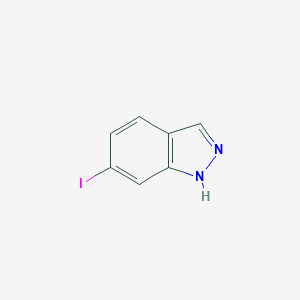
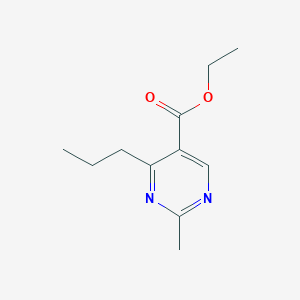
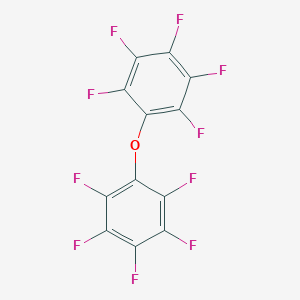
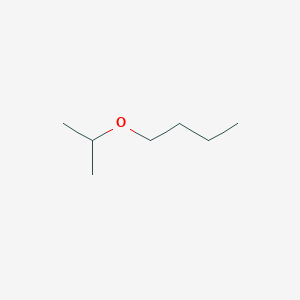
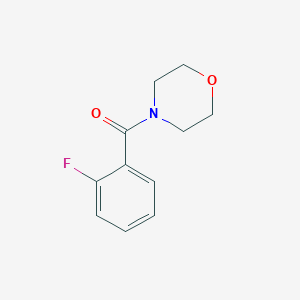
![1,3-Dimethoxy-5-[(Z)-pentadec-10-enyl]benzene](/img/structure/B155939.png)
![1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one dihydrochloride](/img/structure/B155941.png)
